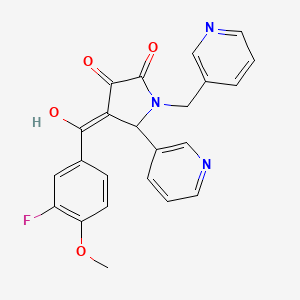![molecular formula C16H15N3O2 B12003263 N'-[(E)-(4-methylphenyl)methylideneamino]-N-phenyloxamide](/img/structure/B12003263.png)
N'-[(E)-(4-methylphenyl)methylideneamino]-N-phenyloxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- is a chemical compound with the following structure:
- It is also known by other names, such as N-(p-Toluenesulfonyl)imino]phenyliodinane or 4-Methyl-N-(phenyl-λ^3-iodanylidene)benzenesulfonamide .
- The compound consists of an iodonium inner salt core, where the iodine atom is coordinated to the phenyl ring.
- Its molecular weight is approximately 375.23 g/mol.
- The melting point is around 104.0-105.0 °C (decomposition) .
N’-[(E)-(4-methylphenyl)methylideneamino]-N-phenyloxamide: C13H14INO2S
.Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves the reaction between an appropriate amine and an iodonium salt. For example, the reaction of p-toluenesulfonyl chloride with p-anisidine (4-methoxyaniline) followed by treatment with iodine generates the desired compound.
Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane or acetonitrile) at room temperature or under mild heating conditions.
Industrial Production: While there isn’t extensive industrial-scale production, researchers often synthesize it in the laboratory for specific applications.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers use this compound as a reagent in various synthetic transformations due to its unique iodonium core.
Biology and Medicine: It has applications in bioconjugation, labeling, and imaging studies.
Industry: While not widely used industrially, it contributes to the development of novel synthetic methodologies.
Wirkmechanismus
- The compound’s mechanism of action primarily relates to its ability to transfer iodine atoms during reactions.
- It can serve as an electrophilic iodine source, participating in electrophilic aromatic substitutions and other transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other iodonium salts, such as N’-[(E)-(2-ethoxyphenyl)methylideneamino]-4-methoxybenzamide , exhibit similar reactivity.
Uniqueness: The combination of the 4-methylphenyl group and the iodonium core distinguishes it from related compounds.
Remember that this compound’s applications and research significance continue to evolve, and scientists explore its potential in various fields
Eigenschaften
Molekularformel |
C16H15N3O2 |
|---|---|
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
N'-[(E)-(4-methylphenyl)methylideneamino]-N-phenyloxamide |
InChI |
InChI=1S/C16H15N3O2/c1-12-7-9-13(10-8-12)11-17-19-16(21)15(20)18-14-5-3-2-4-6-14/h2-11H,1H3,(H,18,20)(H,19,21)/b17-11+ |
InChI-Schlüssel |
SJJXIDKDUCJSQH-GZTJUZNOSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



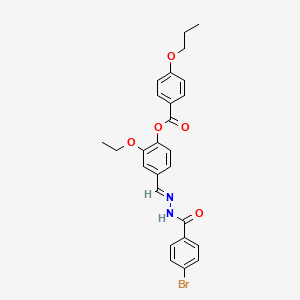
![4-{(E)-[({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B12003195.png)
![N-[2-(3,4-dihydroxyphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12003199.png)


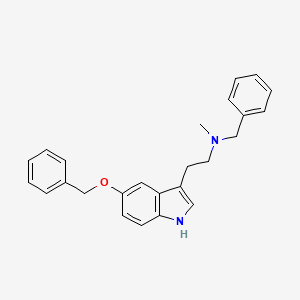

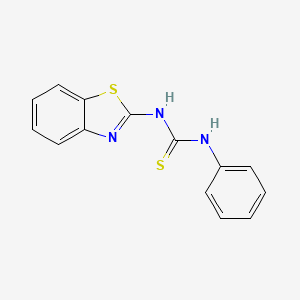
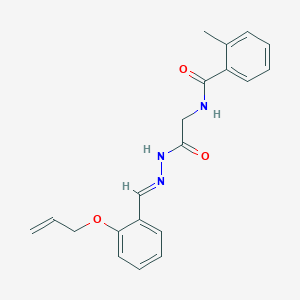
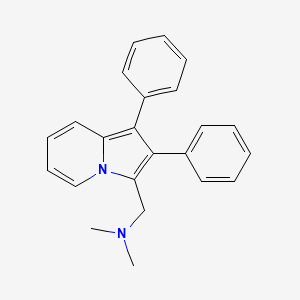
![1-(Cyclohexylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12003273.png)

